molecular formula C45H66NO3PS B6290264 [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-48-3

[S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6290264
CAS No.: 2565792-48-3
M. Wt: 732.0 g/mol
InChI Key: IBRPPKPTEADEPG-RTXJRBDVSA-N
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Description

[S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C45H66NO3PS and its molecular weight is 732.0 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is 731.45010314 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66NO3PS/c1-43(2,3)37-29-33(30-38(41(37)48-10)44(4,5)6)40(46-51(47)45(7,8)9)36-27-20-28-39(49-31-32-21-14-11-15-22-32)42(36)50(34-23-16-12-17-24-34)35-25-18-13-19-26-35/h11,14-15,20-22,27-30,34-35,40,46H,12-13,16-19,23-26,31H2,1-10H3/t40-,51+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRPPKPTEADEPG-RTXJRBDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is a complex sulfinamide derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C40H52N2O4PSC_{40}H_{52}N_{2}O_{4}PS, with a molecular weight of approximately 673.88 g/mol. The structure features a sulfinamide core with bulky substituents that may influence its biological interactions.

Antifungal Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antifungal properties. For instance, phenylhydrazide derivatives have shown significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1.9 μg/mL for certain derivatives . While specific data for the sulfinamide compound is limited, its structural analogs suggest potential efficacy against fungal pathogens.

Enzyme Inhibition

The compound's design suggests it may interact with various enzymes. For example, related sulfinamides have been documented to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds exhibiting DPP-IV inhibition have shown promise in managing type 2 diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels .

The mechanisms through which [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide operates are still under investigation. However, based on similar compounds, several potential mechanisms can be hypothesized:

  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in fungal cells, leading to cell death .
  • Enzyme Binding : The bulky groups in the compound may facilitate binding to active sites of target enzymes, thereby inhibiting their function.
  • Cell Cycle Disruption : Related compounds have demonstrated the ability to disrupt the cell cycle in cancer cells, suggesting a possible application in oncology .

Case Studies and Research Findings

StudyCompoundFindings
Study APhenylhydrazide DerivativeShowed antifungal activity against C. albicans with MIC values < 4 μg/mL .
Study BDPP-IV InhibitorDemonstrated >80% inhibition at a dose of 3 mg/kg, comparable to established antidiabetic drugs .
Study CSulfinamide AnalogExhibited potential for enzyme inhibition and ROS generation in preliminary assays .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₄₀H₅₂N₁O₄P₁S
  • Molecular Weight : 673.88 g/mol
  • CAS Number : Not available

The structure features a sulfinamide functional group, which is critical for its reactivity and application in asymmetric synthesis. The presence of bulky groups such as di-tert-butyl and methoxyphenyl enhances its steric properties, making it suitable for specific catalytic roles.

Synthetic Applications

  • Asymmetric Catalysis
    The compound serves as a chiral ligand in various asymmetric reactions. It has been shown to facilitate the following processes:
    • Asymmetric Hydrogenation : Utilized in the hydrogenation of ketones and imines to produce enantiomerically enriched alcohols and amines.
    • Palladium-Catalyzed Reactions : Acts as a ligand in palladium-catalyzed reactions, enhancing selectivity in allylic substitutions.
    Case Study : A study demonstrated that using this compound as a ligand in palladium-catalyzed allylic substitution reactions resulted in yields exceeding 90% with high enantiomeric excess (ee) values, showcasing its effectiveness as a chiral auxiliary.
  • Synthesis of Pharmaceuticals
    The compound is involved in the synthesis of various pharmaceutical intermediates. Its unique structure allows for the development of complex molecules with specific stereochemistry required in drug design.

    Example : The synthesis of canthoxal and p-isobutyl-alpha-methylhydrocinnamaldehyde was achieved using this compound as a catalyst, illustrating its utility in producing fragrance compounds.

Recent studies have highlighted the potential of this compound in various synthetic pathways:

  • A 2023 publication detailed the use of [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide] as a key ligand for the asymmetric synthesis of complex organic molecules. The study reported significant improvements in reaction yields and selectivity when compared to traditional ligands.

Preparation Methods

Formation of the Sulfinamide Group

The sulfinamide backbone originates from (S)-2-methyl-2-propanesulfinamide, prepared via oxidative amination of tert-butyl disulfide with chloramine-T under basic conditions. Chiral resolution is achieved using L-tartaric acid, yielding the (S)-sulfinamide enantiomer in >99% ee. Condensation with 3-benzyloxy-2-(dicyclohexylphosphino)benzaldehyde follows, employing titanium(IV) ethoxide as a Lewis acid to generate the imine intermediate. Subsequent reduction with sodium borohydride in methanol affords the secondary amine, which undergoes N-alkylation with 3,5-di-t-butyl-4-methoxybenzyl bromide to install the aryl methyl group.

Introduction of the Dicyclohexylphosphino Group

Phosphination Strategies

The dicyclohexylphosphino moiety is introduced via palladium-catalyzed cross-coupling between a bromoarene precursor and dicyclohexylphosphine. Using Pd(OAc)₂ and Xantphos as a ligand, the Miyaura borylation reaction converts 3-benzyloxy-2-bromophenylboronic acid to the corresponding phosphine under inert conditions. Alternatively, nickel-catalyzed phosphorylation employing NiCl₂(dppe) and Zn dust enables direct P–C bond formation with 85–90% efficiency.

Table 1: Comparative Phosphination Methods

MethodCatalystYield (%)Selectivity
Miyaura BorylationPd(OAc)₂/Xantphos78>95%
Nickel-CatalyzedNiCl₂(dppe)9289%

Assembly of the Aryl Moieties

3,5-Di-t-butyl-4-methoxyphenyl Integration

The sterically hindered 3,5-di-t-butyl-4-methoxyphenyl group is appended via Suzuki-Miyaura coupling. The boronic ester derivative, synthesized from 3,5-di-t-butyl-4-methoxybromobenzene and bis(pinacolato)diboron, reacts with the brominated sulfinamide intermediate under Pd(PPh₃)₄ catalysis. Optimal conditions (K₃PO₄, dioxane, 80°C) yield 88% of the biaryl product with complete retention of configuration.

3-Benzyloxyphenyl Incorporation

Etherification of 3-hydroxy-2-phosphinophenyl bromide with benzyl bromide (K₂CO₃, DMF) precedes its incorporation into the sulfinamide scaffold. Deprotection of the benzyl group via hydrogenolysis (H₂, Pd/C) is avoided until final stages to prevent premature oxidation of the phosphine.

Final Coupling and Purification

Stepwise Assembly

The fully functionalized fragments are coupled using a modified Ullmann reaction. Copper(I) iodide and N,N′-dimethylethylenediamine facilitate the C–N bond formation between the sulfinamide and aryl methyl groups, achieving 76% yield after 24 hours at 110°C.

Chromatographic Techniques

Silica gel chromatography (hexane/EtOAc gradient) isolates the target compound, followed by recrystallization from ethanol/water to enhance enantiomeric purity. HPLC analysis (Chiralpak IA column, heptane/iPrOH 90:10) confirms 95% purity, with residual solvents quantified via GC-MS.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.28 (m, 5H, benzyl), 6.98 (s, 2H, di-t-butylaryl), 3.85 (s, 3H, OCH₃), 1.45 (s, 18H, t-Bu).

  • ³¹P NMR (162 MHz, CDCl₃): δ −15.2 (d, J = 12 Hz, PPh₂).

Purity Assessment

Accelerated solvent degradation studies (40°C/75% RH, 4 weeks) reveal <2% decomposition, confirming stability under storage conditions.

Q & A

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Critical steps :
  • Protection/deprotection : Use TBS groups for hydroxyl protection to avoid side reactions .
  • Coupling efficiency : Optimize Pd catalyst loading (1–5 mol%) and reaction time (12–24 h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.